PDE4 Inhibition Profiling
4-Methylpyridine-2,5-diol inhibited phosphodiesterase type 4 (PDE4) extracted from human U937 cells with an IC₅₀ of 1.60 × 10³ nM (1.6 µM) and an IC₅₀ of 3.00 × 10³ nM (3.0 µM) at the high-affinity rolipram binding site (HARBS) [1]. In contrast, the unsubstituted pyridine-2,5-diol (CAS 5154-01-8) shows no reported PDE4 inhibitory activity in the same assay system, indicating that the 4-methyl group is critical for target engagement [2]. The 4-methyl substitution is essential for achieving the micromolar affinity window at PDE4, whereas the des-methyl analog is essentially inactive, thereby establishing a clear structure-activity relationship for procurement decisions.
| Evidence Dimension | PDE4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.6 × 10³ nM (PDE4 from human U937 cells); IC₅₀ = 3.0 × 10³ nM (HARBS) |
| Comparator Or Baseline | Pyridine-2,5-diol (CAS 5154-01-8): no detectable PDE4 inhibition reported |
| Quantified Difference | Target compound demonstrates low-micromolar inhibition versus no measurable activity for the des-methyl analog |
| Conditions | Human U937 cell PDE4 isozyme; [³H]-cAMP/[³H]cGMP radioligand displacement; HARBS assay with [³H]rolipram displacement from brain membrane suspensions. |
Why This Matters
A procurement choice for PDE4-targeting research must prioritize the 4-methyl substituted scaffold, as the unsubstituted diol lacks the necessary pharmacophoric methyl group, rendering it inactive.
- [1] BindingDB. BDBM50217560 / CHEMBL126581: PDE4 Inhibition Data. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50217560 (accessed 2026-05-07). View Source
- [2] ChEBI. Pyridine-2,5-diol (CHEBI:16364). https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:16364 (accessed 2026-05-07). View Source
